3-Fluoroazetidine-1-ethanamine
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Overview
Description
Preparation Methods
The synthesis of 3-Fluoroazetidine-1-ethanamine involves several steps. One common synthetic route includes the reaction of 3-fluoroazetidine with ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-Fluoroazetidine-1-ethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoroazetidine-1-ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoroazetidine-1-ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical pathways related to neurotransmission and cellular signaling .
Comparison with Similar Compounds
3-Fluoroazetidine-1-ethanamine can be compared with other similar compounds, such as:
3-Fluoroazetidine: A simpler analog without the ethanamine group.
Azetidine-1-ethanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Chloroazetidine-1-ethanamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the fluorine atom and ethanamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-fluoroazetidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-5-3-8(4-5)2-1-7/h5H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOBAJVTRLDBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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